(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
Overview
Description
®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a chiral amino acid derivative It features a pyrrolidine ring with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protecting group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4,4-dimethylpyrrolidine.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions.
Carboxylation: The protected intermediate undergoes carboxylation to introduce the carboxylic acid group at the 3-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The Cbz protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: Without the chiral center, this compound lacks the specific stereochemical properties of the ®-enantiomer.
Uniqueness
®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it valuable in the development of chiral drugs and in studies of stereoselective reactions.
Biological Activity
(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a chiral amino acid derivative notable for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protecting group at the 1-position. Its unique stereochemistry contributes to its biological activity, particularly in enzyme interactions and protein-ligand binding studies.
- Molecular Formula : C₁₅H₁₉N₁O₄
- Molecular Weight : 277.32 g/mol
- Structural Features :
- Pyrrolidine ring
- Carboxylic acid group
- Cbz protecting group
This compound functions primarily as a ligand that can modulate the activity of specific enzymes or receptors. This modulation can lead to various biochemical effects, making it a valuable compound in pharmacological research. The compound's interactions may include:
- Enzyme Inhibition/Activation : It can either inhibit or activate enzymatic reactions, influencing metabolic pathways.
- Protein-Ligand Interactions : The compound's ability to bind to proteins can alter their function, affecting cellular processes.
Biological Activities
Research indicates that this compound has diverse biological activities:
- Enzyme Interaction Studies : The compound has been used to study enzyme mechanisms, revealing insights into how specific enzymes are activated or inhibited.
- Potential Anticancer Activity : Similar compounds have shown promise in cancer therapy through mechanisms involving apoptosis and cell cycle regulation.
- Stereoselective Reactions : Its unique stereochemistry allows it to participate in stereoselective reactions, making it useful in synthesizing chiral drugs.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | Enantiomer with similar structure | Different biological activity due to stereochemistry |
1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | Lacks chiral center | No specific stereochemical properties |
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Enzyme Binding Studies : Research has demonstrated that this compound can effectively bind to various enzymes, altering their activity and providing insights into potential therapeutic applications .
- Antiproliferative Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Detailed investigations into its mechanism of action have revealed that it may induce apoptosis through caspase activation pathways, which are critical in cancer treatment strategies .
Properties
IUPAC Name |
(3R)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFMERQFJNLBO-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138434 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089389-02-4 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089389-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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